molecular formula C7H5Cl2NO2 B097661 1-Chloro-2-(chloromethyl)-3-nitrobenzene CAS No. 15258-72-7

1-Chloro-2-(chloromethyl)-3-nitrobenzene

Cat. No.: B097661
CAS No.: 15258-72-7
M. Wt: 206.02 g/mol
InChI Key: JSBDLOYGWAITKA-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(chloromethyl)-3-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 1-chloro-2-(chloromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(chloromethyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.

    Reduction: 1-Chloro-2-(chloromethyl)-3-aminobenzene.

    Oxidation: Products vary based on the specific oxidizing agent and conditions used.

Scientific Research Applications

1-Chloro-2-(chloromethyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(chloromethyl)-3-nitrobenzene involves its reactivity with various nucleophiles and electrophiles. The presence of the nitro group makes the benzene ring more susceptible to nucleophilic attack, while the chloromethyl group can undergo substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

1-Chloro-2-(chloromethyl)-3-nitrobenzene can be compared with other similar compounds such as:

    1-Chloro-2-(chloromethyl)benzene: Lacks the nitro group, making it less reactive towards nucleophiles.

    1-Chloro-3-nitrobenzene: Lacks the chloromethyl group, limiting its use in certain substitution reactions.

    2-Chloro-1-(chloromethyl)-4-nitrobenzene: Positional isomer with different reactivity due to the position of substituents on the benzene ring.

The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-chloro-2-(chloromethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBDLOYGWAITKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603445
Record name 1-Chloro-2-(chloromethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15258-72-7
Record name 1-Chloro-2-(chloromethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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